molecular formula C8H17NO B091214 3,3,5,5-Tetramethylmorpholine CAS No. 19412-12-5

3,3,5,5-Tetramethylmorpholine

Cat. No.: B091214
CAS No.: 19412-12-5
M. Wt: 143.23 g/mol
InChI Key: YCSHCQUVDDBCFR-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylmorpholine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a morpholine derivative characterized by the presence of four methyl groups attached to the morpholine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

3,3,5,5-Tetramethylmorpholine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3,3,5,5-Tetramethylmorpholine has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302 . The hazard classification is Acute Tox. 4 Oral .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylmorpholine can be synthesized through the reaction of di-(1-hydroxy-2-methyl-2-propyl)amine with methanesulfonic acid. The reaction is carried out by heating the mixture to 130°C for over 10 hours, followed by cooling and addition to a 10% sodium hydroxide solution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as described above, with potential optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetramethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially leading to secondary amines.

    Substitution: Substituted morpholine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylmorpholine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a base in deprotonation reactions. The compound’s effects are mediated through its ability to stabilize transition states and facilitate the formation of reaction intermediates .

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethylpiperidine
  • 2,2-Dimethylmorpholine
  • 3,3,5,5-Tetramethylcyclohexanone
  • 1,2,2,6,6-Pentamethylpiperidine

Comparison: 3,3,5,5-Tetramethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct steric and electronic properties. Compared to 2,2,6,6-Tetramethylpiperidine, it has a different ring structure and functional group orientation, leading to varied reactivity and applications .

Properties

IUPAC Name

3,3,5,5-tetramethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSHCQUVDDBCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404545
Record name 3,3,5,5-tetramethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19412-12-5
Record name 3,3,5,5-tetramethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that morpholine hydrates haven't been previously discovered. Why is the potential for 3,3,5,5-Tetramethylmorpholine to form hydrates significant?

A1: While both piperidine and morpholine are structurally similar, only piperidine was known to form hydrates. The research demonstrates that this compound, a derivative of morpholine, can indeed form both hemihydrates and dihydrates. [] This finding is significant because it reveals that the presence of the oxygen atom in the morpholine ring doesn't inherently prevent hydrate formation. Furthermore, the study highlights the influence of steric hindrance on hydrate formation. Despite the bulky tetramethyl substituents, this compound still interacts with water molecules to create ordered crystal structures. This information contributes to a deeper understanding of the factors governing hydrate formation in heterocyclic compounds.

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